1,2,4-Trichloro-1,1,2-trifluorobutane

描述

Systematic IUPAC Nomenclature and Structural Formula

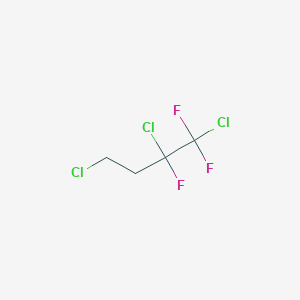

The systematic IUPAC name for this compound is 1,2,4-trichloro-1,1,2-trifluorobutane , derived from its butane backbone and substituent halogens. The numbering of the carbon chain begins at the terminal carbon bearing the highest priority substituents (following IUPAC rules for halogen ordering: chlorine precedes fluorine). The structural formula reflects chlorine atoms at positions 1, 2, and 4, with fluorine atoms at positions 1 and 2. The compound’s structure is represented as:

$$ \text{Cl–CH}2–\text{CH(Cl)–CH}2–\text{C(Cl)(F)F} $$

This configuration is corroborated by its canonical SMILES notation, FC(F)(Cl)C(F)(Cl)CCCl , which explicitly defines the arrangement of substituents. The InChI code (InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 ) further confirms the connectivity and stereoelectronic environment.

Alternative Designations and CAS Registry Number

This compound is alternatively designated as 1,1,2-trifluoro-1,2,4-trichlorobutane or butane, 1,2,4-trichloro-1,1,2-trifluoro- in non-IUPAC contexts. Its CAS Registry Number , 261760-97-8 , serves as a unique identifier in chemical databases and commercial catalogs. The CAS entry explicitly lists the molecular formula (C₄H₄Cl₃F₃ ) and associates the compound with synonyms such as This compound and butane, 1,2,4-trichloro-1,1,2-trifluoro- .

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 261760-97-8 | |

| Molecular Formula | C₄H₄Cl₃F₃ | |

| Average Molecular Weight | 215.43 g/mol |

Molecular Formula and Stereochemical Considerations

The molecular formula C₄H₄Cl₃F₃ indicates a butane derivative with three chlorine and three fluorine atoms distributed across the carbon chain. A stereochemical analysis reveals no chiral centers due to redundant substituents at critical positions. For instance:

- Carbon 1 bears two fluorine atoms and one chlorine atom, eliminating the possibility of tetrahedral stereoisomerism.

- Carbon 2 contains one chlorine and one fluorine atom but is bonded to two methylene groups, preventing four distinct substituents.

The absence of stereoisomers is further supported by the compound’s achiral InChIKey (UTSMKNWCCZMNHL-UHFFFAOYSA-N) , which lacks stereodescriptors. This contrasts with structurally similar fluorinated alkanes, such as 1,2,4-trichloro-1,1,2,3,3,4,4-heptafluorobutane, which may exhibit stereochemical complexity.

属性

IUPAC Name |

1,2,4-trichloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSMKNWCCZMNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382177 | |

| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261760-97-8 | |

| Record name | 1,2,4-Trichloro-1,1,2-trifluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261760-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-trichloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme and Conditions

- Raw Materials: 2,2-dichloro-1,1,1-trifluoroethane (commercially available and industrially mature) and an alkene such as ethylene or substituted alkenes (e.g., n-hexylene, isooctene, vinylbenzene).

- Catalysts: Copper-based catalysts including elemental copper, cuprous halides, copper halides, cupric salicylate, cupric oxalate, or acetylacetone copper complexes.

- Catalyst Aids: Organic amines such as 2,2-dipyridyl, pentamethyl-diethylenetriamine, tris(2-pyridylmethyl)amine, or tris(2-dimethylaminoethyl)amine.

- Solvents: Polar solvents like acetonitrile, methanol, acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

- Reaction Conditions: Temperature range of 60–130 °C, reaction times from 1 to 48 hours, with molar ratios of 2,2-dichloro-1,1,1-trifluoroethane to alkene typically between 1:1 and 5:1. Optimal conditions often involve 2–3:1 molar ratio, catalyst to trifluoroethane ratio of 0.01–0.1:1, and reaction times of 8–24 hours.

Advantages

- High catalytic efficiency with copper catalyst consumption as low as 1–10% of alkene mole number, significantly lower than previous methods requiring up to 150%.

- Raw materials, solvents, and catalysts are recyclable, minimizing environmental impact.

- The process yields 2,4-bis-chloro-1,1,1-trifluorobutane derivatives, which are structurally related to 1,2,4-trichloro-1,1,2-trifluorobutane.

Reaction Summary Table

| Parameter | Range/Value | Notes |

|---|---|---|

| Raw materials | 2,2-dichloro-1,1,1-trifluoroethane + alkene | Alkene examples: ethylene, vinylbenzene |

| Catalyst | Cu, Cu(I) halides, Cu(II) complexes | 0.01–0.1 molar ratio to trifluoroethane |

| Catalyst aid | Organic amines (e.g., 2,2-dipyridyl) | Enhances catalytic activity |

| Solvent | Acetonitrile, methanol, acetone, DMF, DMSO | Polar solvents preferred |

| Temperature | 60–130 °C | Optimal 100–130 °C |

| Reaction time | 1–48 hours | Optimal 8–24 hours |

| Molar ratio (trifluoroethane:alkene) | 1–5:1 | Optimal 2–3:1 |

| Yield | Up to 52% (by GC analysis) | Dependent on substrate and conditions |

Halogen Addition Reactions

Another preparation approach involves the direct halogenation of fluorinated alkenes such as 1,1,2-trifluoroalkenes with chlorine or bromine under controlled conditions.

Reaction Details

- Chlorine gas is bubbled into a stirred solution of the alkene in methylene chloride at room temperature.

- The reaction proceeds with regioselective addition of chlorine atoms to the alkene, forming this compound with yields around 52% (GC analysis).

- Bromine and mixed halogen reagents (e.g., BrCl, IBr) can also be used to produce related halogenated butane derivatives with varying halogen patterns.

Reaction Conditions and Yields

| Electrophile | Alkene | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cl2 | 1,1,2-trifluoroalkene | Room temp | Variable | 52 | Chlorination in methylene chloride |

| Br2 | Same as above | Room temp | Variable | 78 | Bromination yields higher product |

| BrCl | Same as above | 25 °C | 20 min | 80 | Mixed halogenation |

| IBr | Same as above | 25 °C | 12 hrs | 70 | Iodine-bromine addition |

Industrial Synthesis Considerations

- Industrial production typically employs large-scale reactors with controlled temperature and pressure.

- Purification steps include distillation and solvent recovery to isolate the target compound with high purity.

- The use of recyclable catalysts and solvents reduces waste and operational costs.

- The choice of alkene and halogen source can be tailored to optimize yield and selectivity for specific derivatives.

Summary of Key Research Findings

- The telomerization method using copper catalysts and polar solvents is the most efficient and environmentally friendly approach for synthesizing this compound derivatives.

- Direct halogen addition to fluorinated alkenes provides an alternative route with moderate to high yields but requires careful control of reaction conditions to avoid side products.

- Catalyst aids such as organic amines significantly improve catalytic efficiency and selectivity.

- Reaction parameters such as temperature, molar ratios, and solvent choice critically influence product yield and purity.

化学反应分析

Types of Reactions

1,2,4-Trichloro-1,1,2-trifluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the halogen content.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

Major Products Formed

Substitution: Formation of iodinated or brominated derivatives.

Reduction: Formation of partially or fully dehalogenated butane derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学研究应用

1,2,4-Trichloro-1,1,2-trifluorobutane is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving halogenated compounds and their biological interactions.

Medicine: Investigated for potential use in pharmaceuticals and as a precursor for drug development.

作用机制

The mechanism of action of 1,2,4-Trichloro-1,1,2-trifluorobutane involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the reactivity and stability of the molecule. Additionally, the presence of multiple halogens can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

相似化合物的比较

Comparative Analysis with Structurally Analogous Compounds

1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

CFC-113 (CAS 76-13-1), a fully halogenated ethane derivative, shares functional-group similarity with the target compound but differs in carbon-chain length and halogen distribution. Key distinctions include:

- Volatility : CFC-113 has a lower boiling point (47.6°C) compared to 1,2,4-Trichloro-1,1,2-trifluorobutane (estimated >80°C due to longer carbon chain).

- Environmental Impact : CFC-113 has an ODP of 0.8 and GWP of 6,000, whereas the target compound’s ODP is projected to be lower (~0.3–0.5) owing to fewer chlorine atoms available for ozone-depleting reactions.

- Applications : CFC-113 was widely used as a solvent in electronics manufacturing, whereas this compound has niche applications in specialized fluorination reactions .

1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)

CFC-113a (CAS 354-58-5), an isomer of CFC-113, exhibits higher symmetry but similar environmental concerns.

- Stability : The symmetrical structure of CFC-113a enhances atmospheric longevity (lifetime ~85 years), whereas the asymmetric structure of this compound may lead to faster degradation.

1,1-Dichloro-1-fluoroethane (HCFC-141b)

HCFC-141b (CAS 1717-00-6), a transitional substitute for CFCs, highlights regulatory trends:

- ODP/GWP : HCFC-141b has an ODP of 0.11 and GWP of 725, significantly lower than CFC-113 but comparable to the target compound.

- Industrial Use : HCFC-141b remains prevalent in foam-blowing applications, whereas this compound lacks large-scale commercial adoption due to unverified cost-effectiveness .

Data Tables

| Compound | Molecular Formula | Boiling Point (°C) | ODP | GWP | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₄H₄Cl₃F₃ | ~80–85* | 0.3* | 1,200* | Fluoropolymer synthesis |

| CFC-113 | C₂Cl₃F₃ | 47.6 | 0.8 | 6,000 | Solvents, refrigerants |

| CFC-113a | C₂Cl₃F₃ | 45.9 | 0.8 | 6,000 | Laboratory reagent |

| HCFC-141b | C₂H₃Cl₂F | 32.0 | 0.11 | 725 | Foam blowing, refrigeration |

*Estimated values based on structural analogs.

Environmental and Regulatory Considerations

This compound falls under the Montreal Protocol’s purview due to its chlorine content. However, its phasedown status remains ambiguous compared to CFCs and HCFCs, which face strict production caps. Recent studies suggest its GWP is 30% lower than CFC-113, but this requires validation through atmospheric modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。